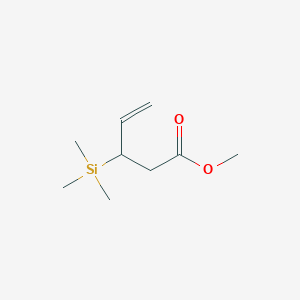
Methyl 3-(trimethylsilyl)-4-pentenoate
Übersicht
Beschreibung
Methyl 3-(trimethylsilyl)-4-pentenoate: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a pentenoate ester. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor in various chemical reactions. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and chemical inertness, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(trimethylsilyl)-4-pentenoate can be synthesized through several methods. One common approach involves the reaction of 3-pentenoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester with high efficiency. Another method involves the use of trimethylsilyl trifluoromethanesulfonate as a silylating agent, which reacts with 3-pentenoic acid methyl ester to form the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale silylation reactions. These processes are optimized for high yield and purity, utilizing automated systems and continuous flow reactors to ensure consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(trimethylsilyl)-4-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and nucleophiles are employed under conditions that favor substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(trimethylsilyl)-4-pentenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is utilized in the development of drug candidates and as a reagent in medicinal chemistry.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials science.
Wirkmechanismus
The mechanism by which methyl 3-(trimethylsilyl)-4-pentenoate exerts its effects involves the reactivity of the trimethylsilyl group. This group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. The trimethylsilyl group can be selectively removed under specific conditions, revealing the reactive site for further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(trimethylsilyl)-2-pentenoate
- Methyl 3-(trimethylsilyl)-5-pentenoate
- Methyl 3-(trimethylsilyl)-4-butenoate
Uniqueness: Methyl 3-(trimethylsilyl)-4-pentenoate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. The position of the trimethylsilyl group and the pentenoate ester influences its chemical behavior, making it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
methyl 3-trimethylsilylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2Si/c1-6-8(12(3,4)5)7-9(10)11-2/h6,8H,1,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXDHDYQDMVTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392005 | |
| Record name | Methyl 3-(trimethylsilyl)-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185411-12-5 | |
| Record name | Methyl 3-(trimethylsilyl)-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


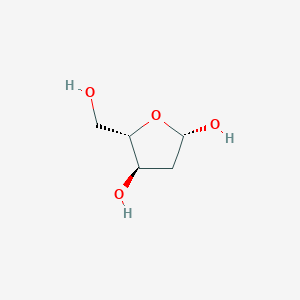
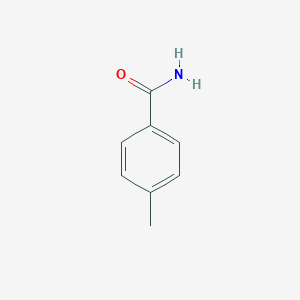
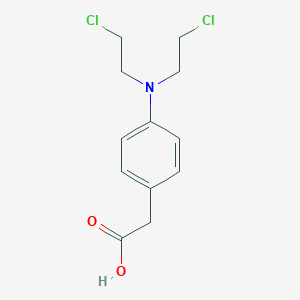
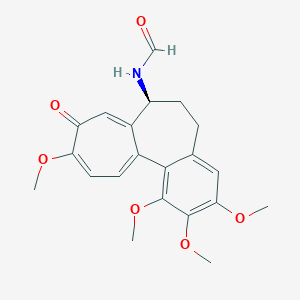
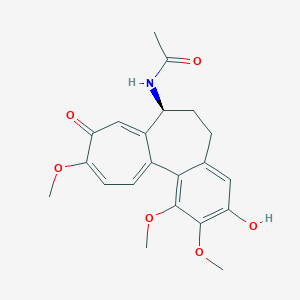


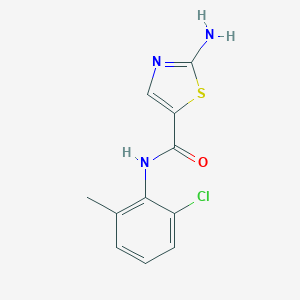
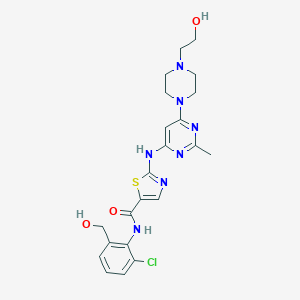
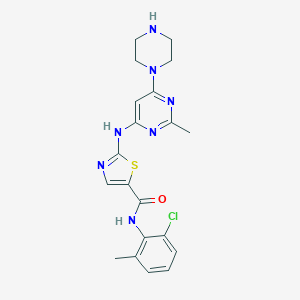
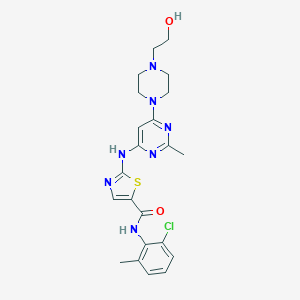
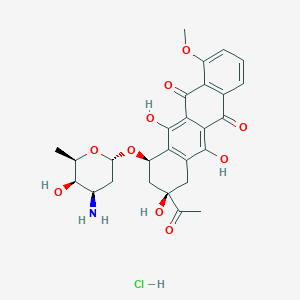
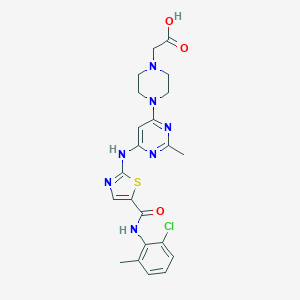
![4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B193340.png)
